molecular formula C13H12FN3O2S B6104028 N-(4-fluorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

N-(4-fluorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

Cat. No. B6104028
M. Wt: 293.32 g/mol
InChI Key: CUBRXBYVCDCAGT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide, also known as FMA-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FMA-1 is a thioacetamide derivative that has been synthesized through a series of chemical reactions.

Scientific Research Applications

N-(4-fluorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can result in improved cognitive function and memory. This compound has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-fluorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is its potential applications in various fields of scientific research, including medicinal chemistry and neuroscience. This compound has been shown to exhibit anticancer activity and to inhibit the activity of acetylcholinesterase, making it a promising candidate for the treatment of cancer and Alzheimer's disease. However, one of the limitations of this compound is its toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide. One direction is to further investigate its potential applications in the treatment of cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, in order to better understand how it inhibits the activity of various enzymes and signaling pathways. Additionally, future research could focus on developing new derivatives of this compound that exhibit improved potency and reduced toxicity. Overall, this compound is a promising compound that has the potential to make significant contributions to various fields of scientific research.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide involves a series of chemical reactions that include the condensation of 4-fluoroaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 4-methyl-6-oxo-1,6-dihydropyrimidine-2-thiol. The final product is obtained through the hydrolysis of the ethyl ester group using sodium hydroxide. The synthesis of this compound has been optimized to obtain high yields and purity.

properties

IUPAC Name

N-(4-fluorophenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2S/c1-8-6-11(18)17-13(15-8)20-7-12(19)16-10-4-2-9(14)3-5-10/h2-6H,7H2,1H3,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBRXBYVCDCAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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